molecular formula C27H39ClN2O3 B14240051 4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one CAS No. 255380-18-8

4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one

Cat. No.: B14240051
CAS No.: 255380-18-8
M. Wt: 475.1 g/mol
InChI Key: WIAJPLYEELXBJT-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one is a synthetic organic compound that features a benzimidazole moiety linked to a furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzimidazole: The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Etherification: The hexadecyloxy group can be introduced via an etherification reaction using hexadecanol and a suitable base like sodium hydride or potassium carbonate.

    Coupling: The final step involves coupling the benzimidazole moiety with the chlorinated furanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzimidazole moiety can participate in redox reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding alcohol and furanone.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted benzimidazole derivatives.

    Oxidation: Oxidized benzimidazole products.

    Reduction: Reduced benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole and furanone moieties. These interactions may modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like 2-(2-furyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole share structural similarities.

    Furanone Derivatives: Compounds such as 3-chloro-4-(hexadecyloxy)furan-2(5H)-one and 4-(1H-benzimidazol-1-yl)-5-(hexadecyloxy)furan-2(5H)-one.

Uniqueness

4-(1H-Benzimidazol-1-yl)-3-chloro-5-(hexadecyloxy)furan-2(5H)-one is unique due to the combination of its benzimidazole and furanone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

CAS No.

255380-18-8

Molecular Formula

C27H39ClN2O3

Molecular Weight

475.1 g/mol

IUPAC Name

3-(benzimidazol-1-yl)-4-chloro-2-hexadecoxy-2H-furan-5-one

InChI

InChI=1S/C27H39ClN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-32-27-25(24(28)26(31)33-27)30-21-29-22-18-15-16-19-23(22)30/h15-16,18-19,21,27H,2-14,17,20H2,1H3

InChI Key

WIAJPLYEELXBJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(=C(C(=O)O1)Cl)N2C=NC3=CC=CC=C32

Origin of Product

United States

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